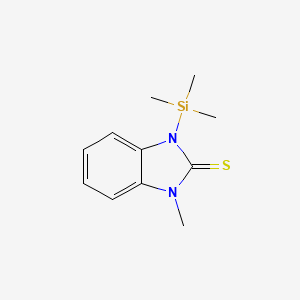![molecular formula C22H18OS B14374111 1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran CAS No. 89805-90-3](/img/structure/B14374111.png)
1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran is an organic compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a phenoxy group and a phenyl group attached to a benzothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran typically involves the reaction of a benzothiopyran derivative with a phenoxybenzylidene compound. One common method involves the use of a base-catalyzed condensation reaction. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran can be compared with other benzothiopyran derivatives and related compounds:
Similar Compounds: Benzothiopyran, benzothiopyranone, and benzothiopyran-2-one.
Uniqueness: The presence of both phenoxy and phenyl groups in this compound imparts unique chemical and biological properties, distinguishing it from other benzothiopyran derivatives
Properties
CAS No. |
89805-90-3 |
|---|---|
Molecular Formula |
C22H18OS |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[phenoxy(phenyl)methylidene]-3,4-dihydroisothiochromene |
InChI |
InChI=1S/C22H18OS/c1-3-10-18(11-4-1)21(23-19-12-5-2-6-13-19)22-20-14-8-7-9-17(20)15-16-24-22/h1-14H,15-16H2 |
InChI Key |
CCUZNRHWLOBAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(C2=CC=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


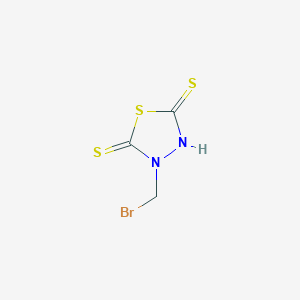

![N-[2-(Diethylamino)ethyl]heptadecanamide](/img/structure/B14374043.png)



![Silane, triethoxy[(1Z)-2-phenylethenyl]-](/img/structure/B14374056.png)
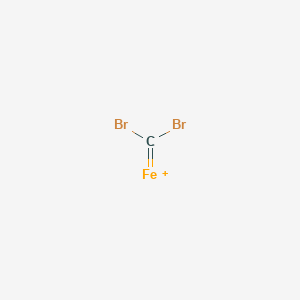
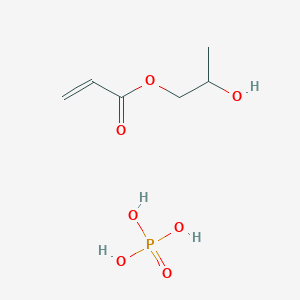

![2-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B14374093.png)
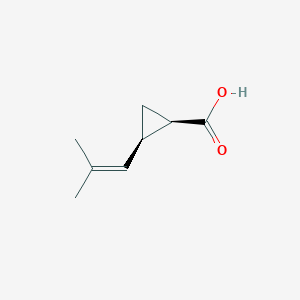
![8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid](/img/structure/B14374103.png)
